(S)-2-methyl-3-phenylpropan-1-ol
Overview
Description
(S)-2-methyl-3-phenylpropan-1-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by a chiral center, making it optically active. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-methyl-3-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-2-methyl-3-phenylpropanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high enantioselectivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of the corresponding ketone or aldehyde using alcohol dehydrogenases or ketoreductases can provide high yields and enantioselectivity. This method is preferred due to its environmentally friendly nature and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-2-methyl-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (S)-2-methyl-3-phenylpropanal using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Further reduction can yield (S)-2-methyl-3-phenylpropanamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Tosyl chloride in pyridine for the formation of tosylates, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: (S)-2-methyl-3-phenylpropanal.
Reduction: (S)-2-methyl-3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-methyl-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of (S)-2-methyl-3-phenylpropan-1-ol depends on its application. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze its oxidation or reduction. The molecular targets and pathways involved vary based on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
- ®-2-methyl-3-phenylpropan-1-ol
- 2-methyl-3-phenylpropanal
- 2-methyl-3-phenylpropanamine
Comparison: (S)-2-methyl-3-phenylpropan-1-ol is unique due to its chiral center, which imparts optical activity and enantioselectivity in reactions. Compared to its racemic or other enantiomeric forms, it offers higher specificity in chiral synthesis, making it valuable in the production of enantiomerically pure pharmaceuticals.
Properties
IUPAC Name |
(2S)-2-methyl-3-phenylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKHYYXQWNXPU-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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